molecular formula C20H30N2O4 B12970357 tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B12970357
M. Wt: 362.5 g/mol
InChI Key: HGAFAPSNPSAJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties: This compound (CAS 1373503-45-7) features a piperidine ring substituted at the 4-position with a methyl group and a (((benzyloxy)carbonyl)amino)methyl moiety. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes. It has a molecular formula of C20H29N2O4 and is typically available at 97% purity .

Applications: Primarily used in pharmaceutical and agrochemical research, its Boc and benzyloxycarbonyl (Cbz) groups facilitate selective deprotection strategies in multi-step syntheses. notes its use in drug development pipelines, though availability discrepancies exist (e.g., "discontinued" vs. "typically in stock") .

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

tert-butyl 4-methyl-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O4/c1-19(2,3)26-18(24)22-12-10-20(4,11-13-22)15-21-17(23)25-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23)

InChI Key

HGAFAPSNPSAJNE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Protection

  • The synthesis often begins with tert-butyl 4-methylpiperidine-1-carboxylate , where the piperidine nitrogen is already Boc-protected.
  • The amino methyl group is introduced or is present on the 4-position of the piperidine ring.

Introduction of the Benzyloxycarbonyl Group

  • The benzyloxycarbonyl (Cbz) group is introduced by reacting the amino methyl intermediate with benzyl chloroformate .
  • This reaction is typically performed in an organic solvent such as dichloromethane at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.
  • A mild base , commonly sodium bicarbonate (NaHCO₃) , is used to neutralize the hydrochloric acid generated during the reaction.

Purification

  • The crude product is purified by silica gel column chromatography .
  • Elution is performed using a gradient of ethyl acetate and hexane (30–50% v/v ethyl acetate) to separate the desired product from impurities.
  • For intermediates or to improve yield, ion-exchange chromatography may be employed.

Reaction Scheme Summary

Step Reagents/Conditions Purpose
1 tert-butyl 4-methylpiperidine-1-carboxylate Starting Boc-protected piperidine
2 Benzyl chloroformate, NaHCO₃, DCM, 0–5°C Cbz group introduction
3 Silica gel chromatography (ethyl acetate/hexane) Purification

Industrial and Advanced Preparation Techniques

  • Batch reactions under controlled temperature and stirring are standard for scale-up.
  • Flow microreactor systems have been explored to enhance reaction efficiency, reproducibility, and sustainability by providing better heat and mass transfer.
  • These continuous flow methods can reduce reaction times and improve safety by minimizing the handling of hazardous reagents.

Analytical Characterization of the Prepared Compound

Research Findings and Notes on Preparation

  • The combination of Boc and Cbz groups provides steric hindrance and chemical stability , which is crucial for subsequent synthetic transformations.
  • The benzyloxycarbonyl group can be selectively cleaved under hydrogenolysis conditions (e.g., Pd/C catalyst under hydrogen atmosphere), allowing for controlled deprotection in downstream applications.
  • The tert-butyl carbamate group is stable under mild acidic conditions but can be removed under stronger acidic conditions (e.g., trifluoroacetic acid), enabling orthogonal protection strategies.

Summary Table of Preparation Parameters

Parameter Details
Starting material tert-butyl 4-methylpiperidine-1-carboxylate
Cbz introduction reagent Benzyl chloroformate
Base Sodium bicarbonate (NaHCO₃)
Solvent Dichloromethane (DCM)
Temperature 0–5°C
Purification method Silica gel chromatography (ethyl acetate/hexane gradient)
Analytical techniques HPLC, NMR, MS
Industrial scale method Batch reaction; flow microreactor systems explored

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on activated charcoal.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology

In biological research, tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is used in the study of enzyme mechanisms and protein-ligand interactions. The benzyloxycarbonyl group can be used to protect amine groups during peptide synthesis .

Medicine

Its structural features allow for the exploration of various biological pathways and targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process is often utilized in the controlled release of active compounds in biological systems .

Comparison with Similar Compounds

Substituted Piperidine Derivatives

Key structural variations among analogs include substituent types, positions, and functional groups. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Key Substituents Purity Applications
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate 1373503-45-7 C20H29N2O4 4-methyl, (((Cbz)amino)methyl) 97% Drug intermediate, protective group chemistry
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-methylpiperidine-1-carboxylate 236406-14-7 C19H27N2O4 4-methyl, (Cbz)amino (directly on piperidine) 95% Peptide synthesis
tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3-fluoropiperidine-1-carboxylate 1400764-52-4 C20H28FN2O4 3-fluoro, ((Cbz)amino)methyl 95% Fluorinated drug candidates
tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate 1185064-24-7 C15H29N3O2 4-methyl, 4-piperazinyl 98% Kinase inhibitors (high structural similarity: 0.96)

Key Observations :

  • Fluorine Substitution: The 3-fluoro analog (CAS 1400764-52-4) introduces electronegativity, altering reactivity and bioavailability compared to the non-fluorinated parent compound .
  • Piperazine Incorporation : CAS 1185064-24-7 replaces the Cbz group with piperazine, expanding utility in kinase-targeted therapies .

Structural and Crystallographic Insights

  • Main Compound: No crystallographic data identified.
  • Chiral Analogs: Compounds like (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (CAS 320580-76-5) highlight stereochemical considerations in drug design .

Biological Activity

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential neuropharmacological applications. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities, including inhibition of cholinesterases and neuroprotective effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H35N2O5
  • Molecular Weight : 393.52 g/mol
  • CAS Number : 220851-46-7

The presence of the tert-butyl group and the benzyloxycarbonyl moiety contributes to its lipophilicity and stability, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include:

  • Cholinesterase Inhibition :
    • The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
    • IC50 Values : While specific IC50 values for this compound are not well-documented, related piperidine derivatives have shown promising inhibitory activity against AChE with IC50 values ranging from 70 nM to over 380 nM in various studies .
  • Neuroprotective Effects :
    • The compound may exert neuroprotective effects through antioxidant mechanisms and by modulating neuroinflammation. Studies on similar piperidine derivatives indicate their ability to upregulate neuroprotective proteins like Nrf2 and Heme Oxygenase-1 .
    • These effects potentially mitigate oxidative stress and inflammation, which are key contributors to neurodegeneration.
  • Multi-targeted Approach :
    • Recent research emphasizes the importance of multi-targeted drug design in treating Alzheimer's disease. Compounds with similar structures have been found to act on multiple pathways, including beta-secretase inhibition and amyloid-beta aggregation prevention .

Case Studies and Research Findings

Several studies highlight the biological activity of piperidine derivatives similar to this compound:

StudyFindings
Study 1 Investigated a series of piperidine derivatives showing significant AChE inhibition with IC50 values between 70 nM and 380 nM. The presence of bulky groups enhanced activity .
Study 2 Evaluated the neuroprotective properties of similar compounds, demonstrating their ability to reduce oxidative stress markers and promote neuronal survival in vitro .
Study 3 Focused on the structure-activity relationship (SAR) of piperidine-based inhibitors, revealing that modifications to the piperidine ring significantly affect biological activity .

Q & A

Q. What are the recommended synthesis and purification protocols for tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via Boc protection of the piperidine ring, followed by benzyloxycarbonyl (Cbz) group introduction. A documented method involves reacting tert-butyl 4-methylpiperidine-1-carboxylate derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in dichloromethane at 0–5°C. Purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients (30–50% v/v) . For intermediates, ion-exchange chromatography may improve yield .

Q. What safety precautions are critical during handling?

  • Methodological Answer : Personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised due to potential inhalation hazards . Work in a fume hood to minimize vapor exposure. Emergency eyewash stations and washing facilities must be accessible .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
  • NMR : Confirm Boc and Cbz group integrity via tert-butyl (δ ~1.4 ppm) and benzyloxy (δ ~5.1 ppm) proton signals .
  • Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (expected [M+H]⁺ ~405.5 Da) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by simulating energy barriers for key steps like Cbz group coupling . Pair computational results with empirical data (e.g., solvent polarity, temperature) to refine reaction kinetics .

Q. How to address contradictions in reported toxicity or stability data?

  • Methodological Answer : Discrepancies often arise from impurities or storage conditions. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products . If toxicity data is conflicting (e.g., acute vs. chronic effects), conduct in vitro assays (e.g., Ames test for mutagenicity) using purified batches . Cross-reference safety data sheets from multiple suppliers to identify consensus hazards .

Q. What strategies improve yield in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Raney Ni for selective deprotection steps.
  • Solvent Optimization : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to enhance solubility and reduce toxicity .
  • Process Monitoring : Use inline FTIR to track reaction progression and minimize byproducts .

Q. How to design experiments when ecological impact data is unavailable?

  • Methodological Answer : Apply the precautionary principle:
  • Waste Management : Segregate organic residues and collaborate with certified biowaste treatment facilities to prevent environmental release .
  • Biodegradability Testing : Use OECD 301F (manometric respirometry) to assess microbial degradation in aqueous systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.